molecular formula C43H50N4O8S4 B1139177 DOTA derivative

DOTA derivative

Cat. No.: B1139177
M. Wt: 879.1 g/mol
InChI Key: STNZNCWQNMGRIM-UHFFFAOYSA-N
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Description

1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and its derivatives are widely used in the field of biomedical imaging and radiopharmaceuticals. These compounds are known for their ability to form stable complexes with a variety of metal ions, making them valuable in diagnostic and therapeutic applications. DOTA derivatives are particularly significant in magnetic resonance imaging (MRI), positron emission tomography (PET), single photon emission computed tomography (SPECT), and fluorescence imaging .

Preparation Methods

DOTA derivatives can be synthesized through various methods, including solid-phase synthesis and solution-phase synthesis. One common approach involves the preparation of DOTA from cyclen (1,4,7,10-tetraazacyclododecane) on solid-phase support. This method allows for the site-specific introduction of DOTA into peptides, facilitating the development of molecular imaging and therapy agents . Another method involves the use of commercial DOTA-tris (t-Bu ester), which is linked to peptides and radiolabeled with gallium-68 . Industrial production methods often involve large-scale synthesis using similar strategies, ensuring high purity and cost-effectiveness.

Chemical Reactions Analysis

DOTA derivatives undergo various chemical reactions, including nucleophilic substitution, complexation, and radiolabeling. For example, a novel chelator of DOTA functionalized by adamantane was synthesized by nucleophilic substitution of 1,4,7-Tris (tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane with N-(adamantan-1-yl) bromoacetamide . Common reagents used in these reactions include bromoacetyl chloride, thionyl chloride, and triethylamine . The major products formed from these reactions are DOTA derivatives with various functional groups, which can be further used in biomedical applications.

Mechanism of Action

The mechanism of action of DOTA derivatives involves their ability to form stable complexes with metal ions. The central 12-membered tetraaza ring of DOTA coordinates with metal ions through its four nitrogen atoms and four carboxylate groups . This high affinity for metal ions allows DOTA derivatives to effectively sequester radiometals, directing them to specific molecular targets in vivo. The molecular targets and pathways involved depend on the specific application, such as targeting cancer cells for imaging or therapy.

Comparison with Similar Compounds

DOTA derivatives are often compared with other chelating agents such as 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) and diethylenetriaminepentaacetic acid (DTPA). While DOTA is known for its exceptional in vivo stability and versatility in complexing a variety of metal ions, NOTA and DTPA also have their unique advantages . For example, NOTA derivatives are often used for radiolabeling with copper-64, while DTPA derivatives are used in MRI contrast agents with gadolinium . The choice of chelating agent depends on the specific requirements of the application, such as the type of metal ion and the desired stability of the complex.

Biological Activity

DOTA derivatives, specifically 1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid, are macrocyclic chelators that play a crucial role in various biological and medical applications, particularly in radiochemistry and bioconjugation. Their ability to form stable complexes with metal ions makes them invaluable in medical imaging and targeted therapy. This article explores the biological activity of DOTA derivatives, including their synthesis, stability, applications in diagnostics and therapeutics, and comparative analysis with other chelators.

Overview of DOTA Derivatives

DOTA derivatives are characterized by their structural versatility and ability to bind a variety of metal ions such as gallium-68, copper-64, and gadolinium. This capability enhances their utility in imaging techniques like positron emission tomography (PET) and magnetic resonance imaging (MRI) . The stability of these complexes minimizes the release of free metal ions in vivo, thereby reducing potential toxicity while improving imaging quality .

Synthesis of DOTA Derivatives

The synthesis of DOTA derivatives typically involves functionalizing the core DOTA structure to enhance its binding properties or target specificity. Common methods include:

  • Click Chemistry : This method allows for site-specific derivatization of biomolecules under mild conditions, resulting in high yields .
  • Bifunctionalization : Modifications such as the introduction of thiol or maleimide groups enable targeted conjugation to peptides or proteins .

Table 1: Common Synthesis Methods for DOTA Derivatives

Synthesis MethodDescription
Click ChemistryEfficient site-specific conjugation under mild conditions
BifunctionalizationIntroduction of reactive groups for targeted conjugation
Monofluoro-CyclooctyneFacilitates bioconjugation via copper-free click chemistry

Stability Studies

Stability is a critical factor in the biological activity of DOTA derivatives. Recent studies have focused on the stability of gallium-labeled DOTA complexes. For instance, a study assessed the stability of various DOTA derivatives in murine plasma, revealing that certain derivatives provided higher stability than others . The findings indicated that modifications to the DOTA structure could significantly impact the stability and efficacy of the resulting metal complexes.

Table 2: Stability Comparison of Gallium-Labeled DOTA Derivatives

Compound NameStability in PlasmaRadiochemical Yield (%)
[67Ga]Ga-DOTAHigh96-99
[67Ga]Ga-Bn-DOTAModerate64-83
[67Ga]Ga-p-NO2-Bn-DOTAVariable19-25

Applications in Diagnostics and Therapeutics

DOTA derivatives have diverse applications across various fields:

  • Medical Imaging : They are widely used as contrast agents in MRI and PET due to their ability to form stable complexes with gadolinium and gallium isotopes .
  • Targeted Therapy : Functionalized DOTA derivatives can be conjugated with therapeutic agents for targeted delivery to cancer cells, enhancing treatment efficacy while minimizing side effects .
  • Quantitative Proteomics : New DOTA derivatives allow for efficient labeling and targeting of specific post-translational modifications .

Case Studies

  • Gallium-68 PET Imaging : A study demonstrated the use of gallium-68-labeled DOTA derivatives for imaging tumors expressing somatostatin receptors. The high affinity and stability of these complexes facilitated effective tumor visualization .
  • Bimodal Imaging Agents : Research has shown that combining DOTA with optical imaging agents can create bimodal imaging probes that enhance diagnostic capabilities by providing complementary information from different imaging modalities .

Comparative Analysis with Other Chelators

DOTA derivatives are often compared with other chelators like EDTA and NOTA due to their unique properties:

Table 3: Comparison of Chelators

Chelator NameStructure TypeStabilityApplications
DOTAMacrocyclicHighMRI, PET, targeted therapy
EDTALinearModerateGeneral chelation
NOTAMacrocyclicModeratePET imaging

DOTA's superior stability and versatility make it a preferred choice for many applications compared to other chelators.

Properties

IUPAC Name

2-benzyl-1,4,7,10-tetrakis-(4-methylphenyl)sulfonyl-1,4,7,10-tetrazacyclododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H50N4O8S4/c1-34-10-18-40(19-11-34)56(48,49)44-26-27-45(57(50,51)41-20-12-35(2)13-21-41)30-31-47(59(54,55)43-24-16-37(4)17-25-43)39(32-38-8-6-5-7-9-38)33-46(29-28-44)58(52,53)42-22-14-36(3)15-23-42/h5-25,39H,26-33H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNZNCWQNMGRIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CCN(C(CN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)CC4=CC=CC=C4)S(=O)(=O)C5=CC=C(C=C5)C)S(=O)(=O)C6=CC=C(C=C6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H50N4O8S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

879.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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